

A Comparative Guide to the Synthesis of Gabosine F and Gabosine O

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Compound of Interest

Compound Name: Gabosine F

Cat. No.: B1247689

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Gabosines, a family of naturally occurring carbasugars, have garnered significant attention in the scientific community due to their diverse and promising biological activities. Among them, **Gabosine F** and Gabosine O represent intriguing synthetic targets. This guide provides a detailed, objective comparison of the total syntheses of (+)-**Gabosine F** and (–)-Gabosine O as developed by Shing et al., offering valuable insights for researchers in organic synthesis and medicinal chemistry. The presented methodologies leverage carbohydrate precursors, highlighting an efficient strategy for the construction of these complex molecules.

Comparative Synthesis Data

The following table summarizes the key quantitative data for the synthesis of (+)-**Gabosine F** from L-arabinose and (–)-Gabosine O from D-mannose.

Parameter	(+)-Gabosine F Synthesis	(-)-Gabosine O Synthesis	Reference
Starting Material	L-Arabinose	D-Mannose	[1]
Total Number of Steps	12	9	[1]
Overall Yield	23%	41%	[1]
Key Reactions	Intramolecular Nitrile Oxide-Alkene Cycloaddition (INOC), Regioselective Dehydration, Diastereoselective Hydrogenation	Intramolecular Nitrile Oxide-Alkene Cycloaddition (INOC), Regioselective Dehydration, Diastereoselective Hydrogenation	[1]

Synthetic Pathways at a Glance

The syntheses of both **Gabosine F** and Gabosine O employ a common strategic approach centered around a key intramolecular nitrile oxide-alkene cycloaddition (INOC) to construct the carbocyclic core. However, the specific sequence of transformations and intermediates differ, stemming from the distinct stereochemistry of the starting carbohydrate.

Synthesis of (+)-Gabosine F

The synthesis of (+)-**Gabosine F** commences with L-arabinose and proceeds through a 12-step sequence. A pivotal step is the silica gel/chloramine-T mediated INOC of an oxime derived from L-arabinose, which efficiently constructs the bicyclic core of the molecule. Subsequent regioselective dehydration and diastereoselective hydrogenation are crucial for installing the requisite stereocenters and functionalities of the final product.



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Caption: Synthetic workflow for (+)-**Gabosine F**.

Synthesis of (–)-Gabosine O

The synthesis of (–)-Gabosine O is a more concise 9-step route starting from D-mannose. Similar to the **Gabosine F** synthesis, an INOC reaction is employed to form the carbocyclic skeleton. The subsequent chemical manipulations, including a key dehydration and hydrogenation, are tailored to achieve the specific stereochemical arrangement of Gabosine O.



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References

- 1. pubs.acs.org [pubs.acs.org]
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